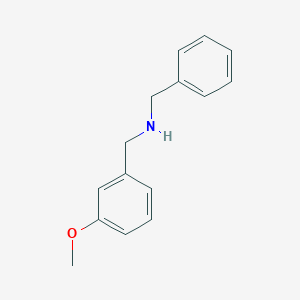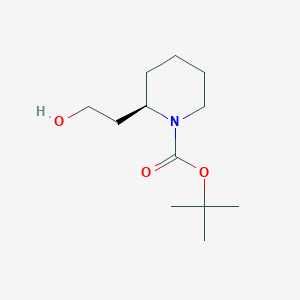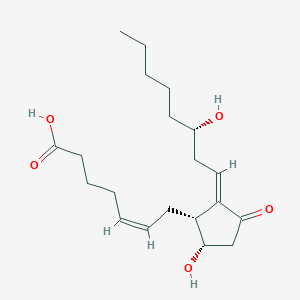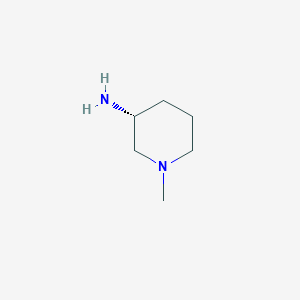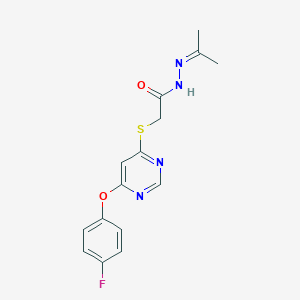
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, also known as Pyrithione, is a widely used compound in scientific research. It is a synthetic organic compound that is used in various fields of research, including biochemistry, pharmacology, and toxicology. Pyrithione is a potent inhibitor of fungal growth and has been extensively studied for its potential use as an antifungal agent.
Wirkmechanismus
The mechanism of action of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is not fully understood, but it is believed to involve the inhibition of fungal growth by disrupting the synthesis of fungal cell walls. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been shown to interfere with the oxidative phosphorylation process in fungal cells, leading to a decrease in ATP production and ultimately cell death.
Biochemische Und Physiologische Effekte
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including chitin synthase and glucan synthase, which are involved in the synthesis of fungal cell walls. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been found to induce oxidative stress in fungal cells, leading to an increase in reactive oxygen species and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungal species, making it a valuable tool in the study of fungal biology. However, Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has some limitations, including its potential toxicity to mammalian cells. It has been shown to have cytotoxic effects on human cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide. One area of interest is the development of more specific and potent antifungal agents based on the structure of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide. Another area of interest is the study of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide's potential use in the treatment of bacterial infections. Finally, there is a need for further research into the mechanisms of action of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, which may lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is a synthetic organic compound that has been extensively studied for its potential use as an antifungal agent. It has broad-spectrum antifungal activity and has been shown to be effective against a wide range of fungal species. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has several biochemical and physiological effects, including the inhibition of enzyme activity and the induction of oxidative stress. While Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has some limitations, it remains a valuable tool in the study of fungal biology. There are several future directions for research on Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, including the development of more specific and potent antifungal agents and the study of its potential use in the treatment of bacterial infections.
Synthesemethoden
The synthesis of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide can be achieved through a multistep process involving the reaction of various reagents. The most commonly used method for synthesizing Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide involves the reaction of 4-(4-fluorophenoxy)pyrimidine-5-thiol with isobutyraldehyde hydrazone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the final product.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been extensively studied for its potential use as an antifungal agent. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been found to have antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.
Eigenschaften
CAS-Nummer |
137927-78-7 |
|---|---|
Produktname |
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide |
Molekularformel |
C15H15FN4O2S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[6-(4-fluorophenoxy)pyrimidin-4-yl]sulfanyl-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C15H15FN4O2S/c1-10(2)19-20-13(21)8-23-15-7-14(17-9-18-15)22-12-5-3-11(16)4-6-12/h3-7,9H,8H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
IJDPVAIJEKZOCY-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)F)C |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)F)C |
Andere CAS-Nummern |
137927-78-7 |
Synonyme |
((6-(4-Fluorophenoxy)-4-pyrimidinyl)thio)acetic acid (1-methylethylidene)hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





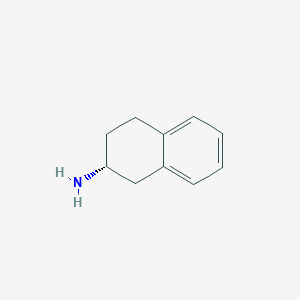

![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)
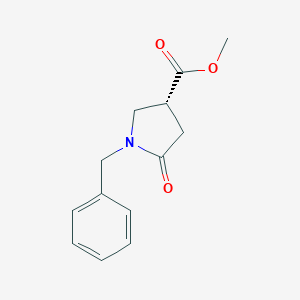
![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)
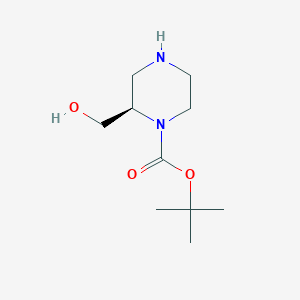
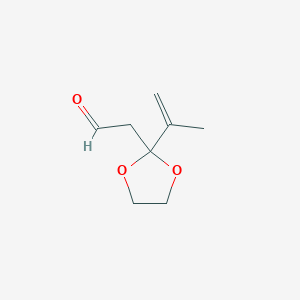
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
